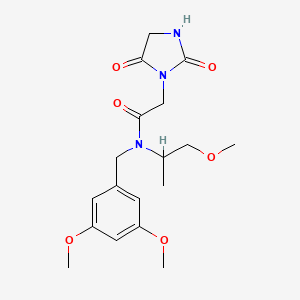amine](/img/structure/B5905615.png)
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine, also known as MMB-Chminaca, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2015 and has been reported to have potent psychoactive effects.
作用機序
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in the regulation of various physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine has been reported to produce a range of biochemical and physiological effects, including analgesia, sedation, euphoria, and hallucinations. It has also been shown to increase heart rate, blood pressure, and body temperature, which may be related to its stimulant properties. Additionally, (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine has been reported to induce apoptosis in cancer cells, suggesting that it may have potential therapeutic applications in the treatment of cancer.
実験室実験の利点と制限
One advantage of using (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine in lab experiments is its potent agonist activity at the CB1 and CB2 receptors, which makes it a useful tool for investigating the physiological and pharmacological effects of cannabinoid receptor activation. However, one limitation is that its psychoactive effects may make it difficult to interpret the results of experiments, particularly those involving behavior or cognition.
将来の方向性
There are several future directions for research on (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine. One area of interest is the development of more selective agonists for the CB1 and CB2 receptors, which may have fewer side effects and greater therapeutic potential. Another area of interest is the investigation of the potential of (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine as a treatment for cancer, either alone or in combination with other therapies. Finally, further research is needed to understand the long-term effects of (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine on brain function and behavior, particularly in individuals who use it recreationally.
合成法
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine can be synthesized using a multistep process that involves the reaction of 2-thienylmethylamine with 4-(methylsulfonyl)benzyl chloride to form intermediate 1. The intermediate is then reacted with 2-methoxyethyl bromide to form (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine. The purity of the final product can be improved using chromatographic techniques.
科学的研究の応用
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine has been used extensively in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been reported to have potent agonist activity at the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, mood, appetite, and memory. (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine has also been shown to have a high affinity for these receptors, which may contribute to its potent psychoactive effects.
特性
IUPAC Name |
2-methoxy-N-[(4-methylsulfonylphenyl)methyl]-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-20-10-9-17(13-15-4-3-11-21-15)12-14-5-7-16(8-6-14)22(2,18)19/h3-8,11H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQROTXLTHNFFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=C(C=C1)S(=O)(=O)C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(isoquinolin-5-ylmethyl)-N',N'-dimethyl-N-[(3-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B5905543.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B5905546.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B5905550.png)

![1-benzoyl-4-[(5-ethylpyridin-2-yl)methyl]piperazine](/img/structure/B5905560.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5905563.png)
![2-[2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B5905575.png)
![(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide](/img/structure/B5905600.png)
![4-[(4,6-dimethylquinolin-2-yl)amino]butan-1-ol](/img/structure/B5905601.png)
![3-(1-{1-[(2,5-difluorophenyl)sulfonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B5905608.png)
![3-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-methyl-2-thienyl)methyl]amino}propan-1-ol](/img/structure/B5905610.png)
![1-{[(1S*,2R*)-2-butylcyclopropyl]carbonyl}-4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B5905616.png)
amine](/img/structure/B5905617.png)
![N-benzyl-1-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5905622.png)